5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is a heterocyclic compound that belongs to the furan family. It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group at the 2-position, with an N-(2-methoxyethyl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide typically involves the bromination of furan-2-carboxamide followed by the introduction of the N-(2-methoxyethyl) group. One common method includes:
Bromination: Furan-2-carboxamide is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
N-Alkylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Various substituted furan derivatives.
Oxidation: Furanones.
Reduction: Tetrahydrofuran derivatives.
Coupling: Complex heterocyclic compounds.
Scientific Research Applications
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and antifungal drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-methoxyethyl)-2-furamide
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOMADXUGQUNOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366463 |
Source
|
Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545427-40-5 |
Source
|
Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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